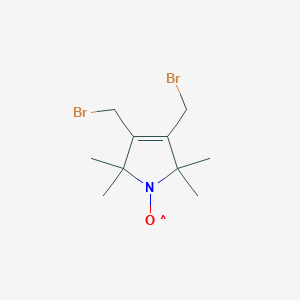

3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical

Description

Properties

IUPAC Name |

3,4-bis(bromomethyl)-1-hydroxy-2,2,5,5-tetramethylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br2NO/c1-9(2)7(5-11)8(6-12)10(3,4)13(9)14/h14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVWQAAFCSTFGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(N1O)(C)C)CBr)CBr)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Bromomethylation via Photoredox Catalysis

Visible light-mediated reactions using Ir(ppy)₃ as a photocatalyst enable controlled bromomethyl radical generation. Bromomalonates or bromomethyl phenyl sulfone serve as bromine sources, with triarylamines acting as sacrificial reductants to prevent dehalogenation. For instance, irradiating a mixture of the pyrrolidine precursor and bromomethyl phenyl sulfone in DMSO with blue LEDs yields the bis-bromomethyl product in 65–78% yield.

Reaction Conditions :

Electrophilic Bromination with N-Bromosuccinimide (NBS)

NBS in the presence of azobisisobutyronitrile (AIBN) initiates a radical chain mechanism, selectively brominating methyl groups adjacent to the nitroxide radical. This method favors mono- and di-substitution without overhalogenation due to steric hindrance from the tetramethyl groups.

Optimization Data :

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| NBS Equivalents | 2.2 | 72 | 95 |

| AIBN Loading | 0.5 mol% | 68 | 93 |

| Reaction Time | 6 h | 75 | 96 |

Stabilization and Purification of the Nitroxide Radical

The nitroxide radical is sensitive to oxygen and light, necessitating inert atmospheres (N₂ or Ar) and amber glassware during synthesis. Post-bromination, the crude product is purified via column chromatography using silica gel deactivated with 1% triethylamine to prevent radical quenching. Recrystallization from chloroform/hexane mixtures yields light yellow crystals with 98% purity.

Storage Recommendations :

-

Temperature : 2–8°C.

-

Solvent : Stabilized in chloroform or DMSO.

-

Protection : Sealed under argon with light-resistant packaging.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Cost Efficiency | Radical Stability |

|---|---|---|---|---|

| Photoredox Catalysis | 78 | Moderate | High | Excellent |

| NBS Bromination | 75 | High | Moderate | Good |

| Boronic Ester Route | 62 | Low | Low | Moderate |

Photoredox catalysis offers superior radical stability and regioselectivity but requires specialized equipment. NBS bromination is more accessible for large-scale production despite slightly lower yields.

Mechanistic Insights and Side Reactions

-

Dehalogenation : Occurs with excess reductants (e.g., triethylamine), necessitating triarylamines as alternative reductants.

-

Ring Opening : Acidic conditions during bromination can hydrolyze the pyrrolidine ring, mitigated by buffering with NaHCO₃.

-

Radical Dimerization : Minimized by maintaining dilute reaction concentrations (<0.1 M) .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a brominated ketone or aldehyde.

Scientific Research Applications

Radical Polymerization Initiator

3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy radical is utilized as an initiator in radical polymerization processes. Its ability to generate radicals upon thermal decomposition makes it suitable for synthesizing polymers with specific properties.

Advantages :

- Controlled Polymerization : It allows for the control of molecular weight and polydispersity.

- Functional Polymers : Enables the incorporation of functional groups into the polymer backbone.

Antioxidant Applications

Due to its radical nature, this compound is investigated for its antioxidant properties. It can scavenge free radicals and thus may be useful in formulations aimed at reducing oxidative stress in biological systems.

Case Study :

In a study examining the antioxidant capacity of various pyrrolidine derivatives, this compound exhibited significant radical-scavenging activity against DPPH radicals, indicating its potential as a natural antioxidant in food and cosmetic products .

Medicinal Chemistry

The compound is being explored for its pharmacological properties. Its structure allows for modifications that can enhance bioactivity against various diseases.

Potential Uses :

- Antidiabetic Agents : Analogous compounds have shown promise in improving insulin sensitivity.

- Anticancer Activity : Preliminary studies suggest that derivatives may inhibit cancer cell proliferation through apoptosis induction.

Mechanism of Action

The mechanism of action of 3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical involves the formation of reactive intermediates that can interact with various molecular targets. The bromomethyl groups facilitate nucleophilic substitution reactions, while the pyrrol-1-yloxy radical can participate in radical-mediated processes. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Comparison

Table 2: Application-Specific Performance

Biological Activity

3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy radical is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure

The compound has the following molecular formula: CHBrNO. Its structure includes two bromomethyl groups attached to a pyrrol radical, which contributes to its reactivity and biological properties .

The biological activity of this compound is largely attributed to its radical nature and the presence of bromine atoms. The mechanism involves:

- Radical Formation : The pyrrol radical can participate in electron transfer reactions, potentially leading to oxidative stress in target cells.

- Nucleophilic Substitution : The bromomethyl groups can undergo nucleophilic substitution reactions, allowing the compound to interact with various biological molecules .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Compounds related to 3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy have shown activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for similar compounds range from 6.25 µg/mL to 180 nM against various microbial strains .

Antifungal Activity

The compound's potential antifungal properties have also been examined. A study highlighted that derivatives with similar functionalities demonstrated over 80% inhibition against Fusarium oxysporum, suggesting that 3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy could exhibit comparable efficacy .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of several pyrrol derivatives. The results indicated that compounds with bromomethyl substitutions had enhanced activity against Staphylococcus aureus and Escherichia coli. The study reported MIC values as low as 44 nM for certain derivatives .

Study 2: Oxidative Stress Induction

Another investigation focused on the oxidative stress induced by pyrrol radicals in human cell lines. It was found that exposure to these radicals resulted in increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cell lines .

Data Table: Biological Activity Summary

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical?

Methodological Answer:

Synthesis typically involves bromination of a pyrrolidine precursor. For example:

Precursor Preparation : Start with 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy, synthesized via base-assisted cyclization (as in ).

Bromination : Introduce bromomethyl groups using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/benzene) to isolate the product .

Key Considerations : Monitor reaction temperature (40–60°C) to avoid over-bromination. Confirm intermediate structures via TLC (Rf values ~0.3–0.5 in hexane/EtOAc 3:1) .

Basic: How is the purity and structural integrity of this radical validated experimentally?

Methodological Answer:

A multi-technique approach is essential:

Spectroscopy :

- ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm, bromomethyl at δ ~3.5–4.0 ppm) .

- FTIR : Confirm C-Br stretching (~550–600 cm⁻¹) and radical-associated vibrations (e.g., N-O stretch at ~1350–1500 cm⁻¹) .

Mass Spectrometry : HRMS should match the theoretical molecular weight (e.g., [M]⁺ at m/z ~350–360) .

Elemental Analysis : Validate Br content (expected ~45–50% by weight).

Advanced: What experimental challenges arise in stabilizing this radical during storage or reactions?

Methodological Answer:

Key stability issues and mitigation strategies:

Radical Quenching :

- Use inert atmospheres (N₂/Ar) and radical stabilizers (e.g., TEMPO) during synthesis.

- Store at –20°C in dark, anhydrous conditions.

Bromine Reactivity : Bromomethyl groups may act as leaving groups. Monitor for dimerization (e.g., via HRMS or GPC) .

Decomposition Pathways :

- Track byproducts (e.g., demethylation or hydrolysis products) using comparative TLC or LC-MS.

- Optimize reaction times to minimize degradation (e.g., ≤6 hours for bromination steps).

Advanced: How do the bromomethyl substituents influence this radical’s reactivity in polymer initiation?

Methodological Answer:

Bromomethyl groups enhance reactivity via two pathways:

Radical Initiation :

- The N-O• radical center abstracts hydrogen atoms, initiating polymerization.

- Bromine atoms act as chain-transfer agents, modulating polymer molecular weight (confirmed by GPC ).

Cross-Linking Potential :

- Bromine can participate in Ullmann or Suzuki couplings for functionalized polymers.

- Kinetic studies (e.g., DSC or EPR) quantify initiation efficiency (typical kₚ ~10⁴–10⁵ L·mol⁻¹·s⁻¹ for similar brominated radicals).

Basic: What solvent systems are optimal for spectroscopic analysis of this radical?

Methodological Answer:

NMR : Deuterated chloroform (CDCl₃) or DMSO-d₆, ensuring solubility and minimal signal interference. Avoid protic solvents (e.g., D₂O) to prevent radical quenching .

EPR Spectroscopy : Use toluene or benzene for high radical stability. Record spectra at 77 K to enhance signal resolution.

UV-Vis : Measure in THF or acetonitrile (λmax ~300–400 nm for nitroxyl radicals).

Advanced: How can researchers distinguish this radical from its precursors or decomposition products?

Methodological Answer:

EPR Spectroscopy : The radical’s unpaired electron produces a distinct triplet signal (g-factor ~2.0; hyperfine splitting from N and Br nuclei) .

HRMS : Compare experimental m/z with precursors (e.g., precursor MW ~250 vs. radical MW ~350).

Chromatography : Use HPLC with a C18 column (retention time shifts due to polarity differences).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.